1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile
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Overview
Description
1-(6-Methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile is a synthetic organic compound that features an indole moiety, a carbonyl group, and an azetidine ring. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities
Preparation Methods
The synthesis of 1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be functionalized to introduce the methoxy group at the 6-position.
The next step involves the formation of the azetidine ring. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(6-Methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(6-Methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
1-(6-Methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: Known for its use in the synthesis of various bioactive compounds.
6-Methoxy-1H-indole-2-carboxylic acid: Exhibits antifungal and plant growth-promoting activities.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Demonstrates antiviral properties.
The uniqueness of this compound lies in its combination of the indole moiety with an azetidine ring and a carbonitrile group, which imparts distinct chemical and biological properties .
Biological Activity
1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. The unique structure of this compound, which includes an indole moiety, an azetidine ring, and a carbonitrile group, positions it as a promising candidate for pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound features:
- Indole Moiety : Known for its role in various biological processes and pharmaceutical applications.
- Azetidine Ring : A four-membered cyclic amine that contributes to the compound's reactivity.
- Carbonitrile Group : Enhances the compound's potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects on various cancer cell lines.
Key Findings :
- In vitro assays demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutic agents .
- The mechanism of action appears to involve the destabilization of tubulin polymerization, which is critical for mitotic spindle formation during cell division .
The compound interacts with tubulin at the colchicine-binding site, leading to:
- Disruption of microtubule dynamics.
- Induction of G2/M phase cell cycle arrest.
- Promotion of apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
A comparative analysis with structurally similar compounds reveals insights into the SAR:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Methoxyindole | Indole core | Simpler structure without azetidine or carbonitrile |
Azetidine Derivatives | Azetidine ring | Focused on azetidine properties |
Triazole-Based Compounds | Triazole ring | Different biological activities compared to indole derivatives |
Pyrrolidinone Compounds | Pyrrolidinone core | Lacks complex heterocyclic framework |
The presence of the methoxy group enhances solubility and biological activity, indicating that modifications to the indole structure can significantly influence efficacy.
In Vitro Studies
In a study examining various derivatives, this compound was tested alongside other azetidinones. The results indicated that:
- Compounds with similar structural motifs exhibited potent antiproliferative effects across multiple cancer cell lines.
- The most effective derivatives showed IC50 values in the low nanomolar range, highlighting their potential as lead compounds for further development .
Animal Models
While in vitro studies are promising, further research is needed in vivo to evaluate the therapeutic potential and safety profile of this compound. Preliminary animal studies suggest favorable pharmacokinetics and bioavailability, warranting additional investigations into its efficacy against tumor models.
Properties
IUPAC Name |
1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-11-3-2-10-4-13(16-12(10)5-11)14(18)17-7-9(6-15)8-17/h2-5,9,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKCBWVWGRBHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.